N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide
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Description
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H27N3O6S and its molecular weight is 473.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar benzenesulfonic acid derived compounds have been evaluated as competitive inhibitors ofHuman Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .
Mode of Action
It can be inferred from related studies that benzenesulfonic acid derivatives may interact with their targets (such as hne) through competitive inhibition . This means the compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
Given the potential target of hne, it can be inferred that the compound may influence pathways related to inflammation and immune response .
Result of Action
If the compound acts as a competitive inhibitor of hne, it could potentially reduce the enzyme’s activity, thereby modulating the immune response and inflammation .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-3-20(27)25-13-15-26(16-14-25)23(29)22(33(30,31)17-9-5-4-6-10-17)24-21(28)18-11-7-8-12-19(18)32-2/h4-12,22H,3,13-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQFPSAGAQGBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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